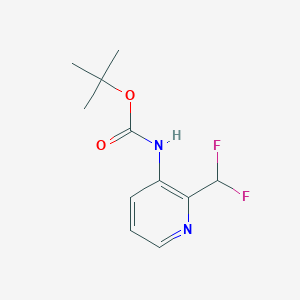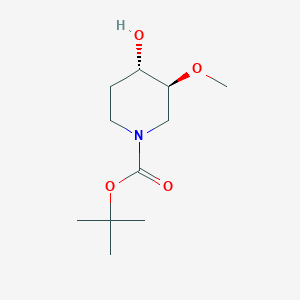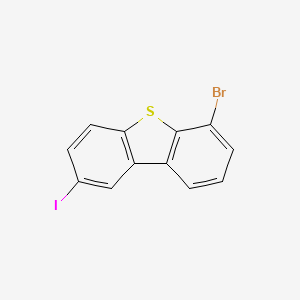
6-Bromo-2-iododibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-iododibenzothiophene is an organosulfur compound that belongs to the dibenzothiophene family It is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iododibenzothiophene typically involves the lithiation of dibenzothiophene followed by halogenation. One common method includes the lithiation of dibenzothiophene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by reaction with 1,2-diiodoethane to produce 4-iododibenzothiophene. This intermediate is then subjected to benzyltrimethylammonium tribromide (BTMABr3) in the presence of zinc chloride (ZnCl2) and acetic acid (AcOH) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iododibenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzothiophene-S-oxide derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions to form carbon-carbon bonds.
Major Products Formed
Scientific Research Applications
6-Bromo-2-iododibenzothiophene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-iododibenzothiophene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its derivatives have been shown to inhibit nitric oxide production in certain cell lines, indicating potential anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-iododibenzothiophene
- 4-Iodo-6-trimethylsilyldibenzothiophene
Uniqueness
6-Bromo-2-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C12H6BrIS |
|---|---|
Molecular Weight |
389.05 g/mol |
IUPAC Name |
6-bromo-2-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H |
InChI Key |
QMDHATXFGMAJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


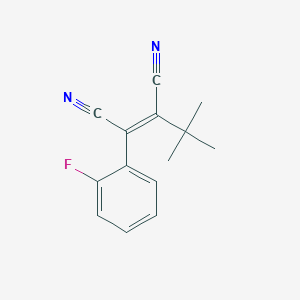
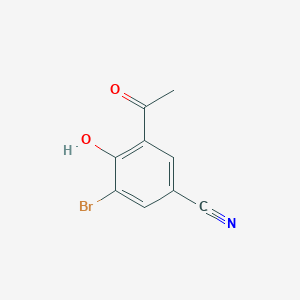
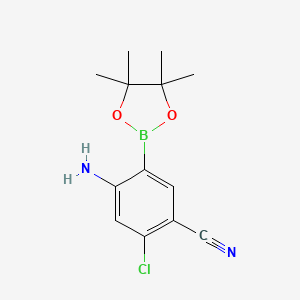
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
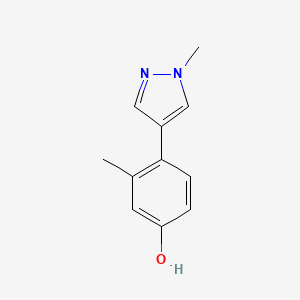
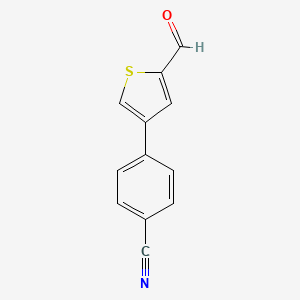
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
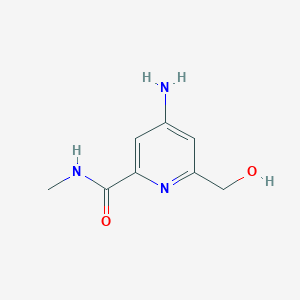
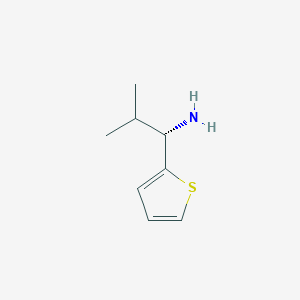
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)

![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
